molecular formula C9H13ClN4O B15215576 N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide CAS No. 88380-69-2

N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide

Cat. No.: B15215576
CAS No.: 88380-69-2
M. Wt: 228.68 g/mol
InChI Key: JMAYXHUOLTXWKK-UHFFFAOYSA-N
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Description

N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide is a compound belonging to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Pyrimidine derivatives are widely studied due to their structural diversity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) in ethanol.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Palladium on carbon (Pd/C) in ethanol.

    Substitution: Sodium bicarbonate (NaHCO₃) in ethanol, methyl iodide (CH₃I) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic benefits in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or therapeutic context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,4-diaminopyrimidine: A precursor in the synthesis of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide.

    N-methylacetamide: Another precursor used in the synthesis.

    Other pyrimidine derivatives: Compounds with similar structures but different substituents, such as 6-chloro-2,4-diaminopyrimidine N-oxide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88380-69-2

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

N-[6-chloro-2-(dimethylamino)pyrimidin-4-yl]-N-methylacetamide

InChI

InChI=1S/C9H13ClN4O/c1-6(15)14(4)8-5-7(10)11-9(12-8)13(2)3/h5H,1-4H3

InChI Key

JMAYXHUOLTXWKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=NC(=N1)N(C)C)Cl

Origin of Product

United States

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